Lumogallion
Overview
Description
Mechanism of Action
Target of Action
Lumogallion is a highly sensitive fluorescent reagent primarily used for the detection of aluminium , gallium, and other metals . It is particularly useful in biological systems where aluminium is known to be biologically reactive .
Mode of Action
this compound interacts with its targets by forming a complex with the metal ions. For instance, it forms a 1:1 stoichiometric complex with soluble aluminium ions . This interaction results in a change in the fluorescence properties of this compound, allowing for the detection of aluminium .
Biochemical Pathways
It is known that aluminium, one of this compound’s primary targets, can participate in myriad biochemical processes and exert toxicity in vivo . This compound’s ability to detect aluminium allows for the study of these processes.
Pharmacokinetics
It is known that the cellular uptake and transport of aluminium, a primary target of this compound, are dictated by physicochemical properties including the molecular weight, size, and charge of the aluminium species .
Result of Action
The primary result of this compound’s action is the detection of aluminium in various biological systems. For instance, it has been used to detect aluminium levels in brain tissue of Alzheimer’s patients , and in cells exposed to aluminium-based adjuvants . The presence of aluminium can affect various cellular processes, including cell division and elongation .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other metal ions could potentially interfere with this compound’s ability to selectively bind to aluminium . Additionally, the pH and ionic strength of the solution can affect the binding affinity of this compound to aluminium .
Biochemical Analysis
Biochemical Properties
Lumogallion interacts with various biomolecules, particularly with aluminium-based adjuvants (ABAs). The interaction between this compound and ABAs has been studied extensively, revealing that this compound does not significantly alter the physicochemical properties of the adjuvant . This compound has high specificity and selectivity for the binding and detection of aluminium .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been used to trace interactions between ABAs and cells . This compound-labelled ABAs can be traced intracellularly, and these ABAs are likely to remain intracellular for a long period of time . The presence of ABAs increases the mitochondrial activity of the monocytic cell line THP-1 and peripheral monocytes .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with aluminium. It has been shown to have greater sensitivity and selectivity for the detection of aluminium in human cells and tissues . This compound coordinates with aluminium in a 1:1 ratio, providing a sensitive and selective fluorescent molecular probe for the visualization of aluminium .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound-labelled ABAs can be traced intracellularly, and these ABAs are likely to remain intracellular for a long period of time . This suggests that this compound has a stable interaction with ABAs and can be used for long-term studies.
Metabolic Pathways
The presence of ABAs, which this compound interacts with, has been shown to increase the mitochondrial activity of cells .
Transport and Distribution
The cellular uptake and transport of aluminium, which this compound interacts with, in humans are dictated by physicochemical properties including the molecular weight, size, and charge of the aluminium species . This compound can be used to trace these interactions and the distribution of aluminium within cells and tissues .
Subcellular Localization
This compound-labelled ABAs can be traced intracellularly, suggesting that this compound and the ABAs it interacts with are localized within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lumogallion involves the azo coupling reaction between 2,4-dihydroxyaniline and 4-chloro-2-hydroxybenzenesulfonic acid. The reaction typically occurs under acidic conditions to facilitate the formation of the azo bond. The process can be summarized as follows:
Diazotization: 2,4-dihydroxyaniline is treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 4-chloro-2-hydroxybenzenesulfonic acid under controlled pH conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Lumogallion primarily undergoes complexation reactions with metal ions, particularly aluminum. The formation of the this compound-aluminum complex is characterized by a significant increase in fluorescence intensity.
Common Reagents and Conditions:
Reagents: Aluminum salts (e.g., aluminum chloride), this compound dye.
Conditions: The reaction is typically carried out in aqueous solutions at neutral to slightly acidic pH to ensure optimal binding of aluminum ions to this compound.
Major Products: The primary product of interest is the this compound-aluminum complex, which exhibits strong fluorescence and is used for the detection and quantification of aluminum ions in various samples .
Scientific Research Applications
Lumogallion has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for the detection of aluminum ions in various chemical samples.
Biology: Employed in the imaging of aluminum in biological tissues and cells, aiding in studies related to aluminum toxicity and its biological effects.
Medicine: Utilized in research on aluminum’s role in neurodegenerative diseases such as Alzheimer’s disease.
Industry: Applied in environmental monitoring to detect aluminum contamination in water and soil samples
Comparison with Similar Compounds
Morin: Another fluorescent dye used for aluminum detection, but with lower sensitivity compared to Lumogallion.
Aluminon: A reagent used for aluminum detection, but it lacks the fluorescence properties of this compound.
Uniqueness of this compound: this compound stands out due to its high sensitivity and selectivity for aluminum ions. Unlike other dyes, this compound forms a highly fluorescent complex with aluminum, making it a preferred choice for applications requiring precise and accurate detection of aluminum .
Properties
IUPAC Name |
5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O6S/c13-6-3-9(12(18)11(4-6)22(19,20)21)15-14-8-2-1-7(16)5-10(8)17/h1-5,16-18H,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKYOGBGHUUFPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)N=NC2=C(C(=CC(=C2)Cl)S(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319092 | |
Record name | Lumogallion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401319092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4386-25-8 | |
Record name | Lumogallion | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4386-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-(2,4-dihydroxyphenylazo)-2-hydroxybenzene-1-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004386258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lumogallion | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102798 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Lumogallion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401319092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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